molecular formula C13H12ClN3O B5651494 3-amino-N-(4-amino-2-chlorophenyl)benzamide CAS No. 5483-02-3

3-amino-N-(4-amino-2-chlorophenyl)benzamide

Cat. No.: B5651494
CAS No.: 5483-02-3
M. Wt: 261.70 g/mol
InChI Key: YKQYKPHEYABXIM-UHFFFAOYSA-N
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Description

3-amino-N-(4-amino-2-chlorophenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-amino-2-chlorophenyl)benzamide typically involves the condensation of 3-amino benzoic acid with 4-amino-2-chloroaniline. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-amino-2-chlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-amino-N-(4-amino-2-chlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-amino-2-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-chlorophenyl)benzamide
  • N-(4-amino-2-chlorophenyl)benzamide hydrochloride
  • 2-amino-N-(4-chlorophenyl)benzamide

Uniqueness

3-amino-N-(4-amino-2-chlorophenyl)benzamide is unique due to the presence of both amino and chloro substituents on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

3-amino-N-(4-amino-2-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-11-7-10(16)4-5-12(11)17-13(18)8-2-1-3-9(15)6-8/h1-7H,15-16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQYKPHEYABXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970176
Record name 3-Amino-N-(4-amino-2-chlorophenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5483-02-3
Record name 3-Amino-N-(4-amino-2-chlorophenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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